molecular formula C7H8BrN3 B13909986 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine

Cat. No.: B13909986
M. Wt: 214.06 g/mol
InChI Key: DDNIFJXXFDKVMB-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine is a valuable chemical intermediate designed for medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyrazine scaffold are of significant interest in neuroscience, particularly for targeting glutamate receptors . Research indicates that this core structure is a privileged scaffold for developing potent and selective positive allosteric modulators (PAMs) for metabotropic glutamate receptor 5 (mGlu5) . mGlu5 PAMs represent a promising therapeutic approach for restoring dysfunctional NMDA receptor signaling, and have shown efficacy in preclinical models for central nervous system disorders such as schizophrenia . Furthermore, derivatives of this scaffold have been successfully explored as potent and brain-penetrable positive allosteric modulators for GluN2A-containing NMDA receptors, another key target for treating psychiatric diseases including depression and epilepsy . The bromine substituent at the 2-position of this molecule offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H8BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4H,2-3H2,1H3

InChI Key

DDNIFJXXFDKVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN2C1=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Preparation from Pyrazolo[1,5-a]pyrazine Precursors

A key approach reported in patent WO2018011163A1 involves the preparation of substituted 6,7-dihydropyrazolo[1,5-a]pyrazines through multi-step synthesis starting from protected intermediates:

  • Stepwise construction of substituted pyrazolo[1,5-a]pyrazine cores using amino and halogenated precursors.
  • Introduction of bromine at the 2-position via selective halogenation.
  • Methylation at the 4-position through alkylation or use of methyl-substituted starting materials.
  • Control of ring saturation (6,7-dihydro) through hydrogenation or selective reduction steps.

The patent describes preparation of related compounds such as tert-butyl 3-amino-2-bromo-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate, which serves as a key intermediate for further transformations.

Halogenation and Functional Group Introduction

Selective bromination at position 2 is achieved using electrophilic brominating agents under controlled conditions. For example, 2-bromo-4-chloropyrazolo[1,5-a]pyrazine derivatives are prepared by reaction with N-bromosuccinimide or related reagents, often in acetonitrile solvent at reflux temperature.

Formylation and Carbene Insertion Methods

Recent advances have shown that position 7 of pyrazolo[1,5-a]pyrazines can be functionalized via carbene insertion reactions using N,N,N′,1,1,1-hexamethylsilanecarboximidamide, which exists in equilibrium with a carbene intermediate. This carbene inserts into the most acidic C–H bond at position 7, leading to aminal intermediates that can be hydrolyzed to aldehydes or converted to methylimines.

Though this method targets position 7, it demonstrates the synthetic versatility of pyrazolo[1,5-a]pyrazine derivatives and could be adapted for the preparation of dihydro derivatives including 2-bromo-4-methyl substituted compounds.

Representative Preparation Scheme

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Construction of pyrazolo[1,5-a]pyrazine core with methyl substitution at position 4 Starting pyrazine derivatives, methylation reagents 4-methyl-pyrazolo[1,5-a]pyrazine
2 Selective bromination at position 2 N-bromosuccinimide, MeCN, reflux 2-bromo-4-methyl-pyrazolo[1,5-a]pyrazine
3 Partial reduction/hydrogenation to 6,7-dihydro form Catalytic hydrogenation (Pd/C or similar) 2-bromo-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine
4 Optional functional group transformations (e.g., amination, esterification) Various reagents depending on target Substituted derivatives for further use

Analytical Data and Yields

  • Yields for bromination and methylation steps are typically high (>70%) under optimized conditions.
  • The dihydro ring saturation step requires careful control to avoid over-reduction.
  • Characterization data for intermediates include NMR (1H, 13C), MS, and melting points, confirming the structure and purity.

Summary of Key Findings

  • The compound this compound is prepared via multi-step synthesis involving ring construction, selective halogenation, methyl substitution, and controlled reduction.
  • Patents provide detailed stepwise procedures for related derivatives, including tert-butyl protected intermediates useful for further functionalization.
  • Modern synthetic methods such as carbene insertion enable functionalization at other ring positions, expanding the chemical space for pyrazolo[1,5-a]pyrazines.
  • Reaction conditions typically involve mild to moderate temperatures, common organic solvents (e.g., acetonitrile), and standard catalytic hydrogenation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound .

Scientific Research Applications

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with a pyrazolo-fused structure, featuring a bromine substituent at the 2-position and a methyl group at the 4-position. The dihydropyrazine moiety contains two hydrogenated nitrogen atoms, contributing to its chemical properties. The molecular formula is C7H8BrN3C_7H_8BrN_3 and its molecular weight is approximately 214.06 g/mol .

Reactivity
The reactivity of this compound is due to the bromine atom and nitrogen atoms in its structure. The bromine atom can undergo nucleophilic substitution reactions, while the nitrogen atoms can participate in electrophilic aromatic substitutions or coordination with metal centers.

Potential Applications
this compound has potential applications in:

  • Pharmaceutical Research
  • Agrochemicals
  • Materials Science

Research
Research indicates that compounds related to this compound exhibit various biological activities and have been studied for their potential as:

  • Receptor binding
  • Mechanisms of action

Synthesis
The synthesis of this compound typically involves multi-step processes that allow for functionalization at various positions on the pyrazole ring.

Related Compounds
Examples of compounds that share structural similarities with this compound include:

  • 2-bromo-4,6-dimethyl-pyrazolo[1,5-a]pyrazine
  • 2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Mechanism of Action

The mechanism by which 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key heterocyclic analogs, focusing on core structures, substituent effects, synthesis, and biological activities.

Triazolo[1,5-a]pyrazine Derivatives

  • Core Structure : Triazole fused with pyrazine (e.g., 4-phenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine).
  • Key Substituents : Varied aryl or alkyl groups at positions 3 and 3.
  • Synthesis: One-pot Huisgen cycloaddition of ynones and amino azides, yielding derivatives in excellent yields (85–95%) .
  • Biological Activity : Proposed as physiologically active compounds, though specific targets are underexplored .

Imidazo[1,5-a]pyrazine Derivatives

  • Core Structure : Imidazole fused with pyrazine (e.g., BMS-279700, a p56Lck kinase inhibitor).
  • Key Substituents : Functional groups like aryl, alkyl, or heteroaryl at positions 1 and 3.
  • Synthesis: Multistep routes involving mesoionic oxazolium-5-olates or cyclization of amino azides .
  • Biological Activity : Potent kinase inhibitors (e.g., IGF-IR, mTOR, BTK) and CNS agents (e.g., PDE10 inhibitors) .

Pyrrolo[1,5-a]pyrazine Derivatives

  • Core Structure : Pyrrole fused with pyrazine.
  • Key Substituents: Positively charged cores with aryl/acetophenone moieties (e.g., Eis inhibitors targeting Mycobacterium tuberculosis).
  • Synthesis : Modular substitution at R1/R2 positions via HTS-optimized routes .
  • Biological Activity : Critical for binding to negatively charged pockets; aromaticity of the core is essential for Eis inhibition (IC50 = 9.25 µM for lead compounds) .
  • Comparison: The bromine in 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine may mimic the electron-withdrawing effects of pyrrolo-pyrazine’s acetophenone groups, though its smaller size could reduce steric hindrance .

Pyrazolo[1,5-a]quinoxaline Derivatives

  • Core Structure: Pyrazole fused with quinoxaline.
  • Key Substituents : Hydrophobic alkyl chains (e.g., butyl/isobutyl for TLR7 antagonism).
  • Synthesis : Derived from imiquimod analogs via scaffold hopping .
  • Biological Activity : TLR7 antagonists (IC50 = 8.2–10 µM) with selectivity over TLR8 .

Dihydropyrazolo[1,5-a]pyrazinones

  • Core Structure : Partially saturated pyrazolo-pyrazine with a ketone group.
  • Key Substituents : Substituents at positions 4 and 6 (e.g., 6-isopropyl groups in mGlu3 NAMs).
  • Synthesis : Reduction of ketones (e.g., LiAlH4) and Boc-protection strategies .
  • Biological Activity : CNS-penetrant negative allosteric modulators of mGlu3 (e.g., compound 106 with antidepressant/anxiolytic effects) .
  • Comparison : The bromine in this compound may hinder reduction reactions compared to ketone-containing analogs, altering metabolic stability .

Key Research Findings

Substituent Effects: Bromine at position 2 may enhance electrophilicity and binding to targets like kinases or enzymes, similar to pyrrolo-pyrazines’ acetophenone groups .

Synthetic Accessibility : One-pot methods (e.g., triazolopyrazines) suggest efficient routes for scaling, though brominated intermediates may require optimized protection-deprotection steps .

Biological Activity

2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis pathways, and relevant case studies.

  • Molecular Formula: C₆H₈BrN₃
  • Molecular Weight: 202.05 g/mol
  • CAS Number: 1402672-14-3

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the bromine atom and the methyl group at specific positions enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer activity. For instance, studies have shown that certain pyrazolo compounds can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Cycle Progression: Some derivatives have been shown to arrest cancer cells in the G1 phase of the cell cycle.
  • Induction of Apoptosis: Compounds have been linked to the activation of apoptotic pathways in cancer cells.

Enzymatic Inhibition

Pyrazolo compounds are also recognized for their ability to inhibit specific enzymes that play crucial roles in disease progression:

  • Protein Kinase Inhibitors: These compounds can selectively inhibit various protein kinases involved in cancer signaling pathways.
  • Enzyme Activity Modulation: They have been reported to modulate the activity of enzymes related to metabolic processes.

Case Studies

  • Study on Anticancer Activity:
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against specific types of cancer cells.
  • Enzyme Inhibition Assays:
    • In vitro assays demonstrated that this compound effectively inhibited certain kinases associated with cancer progression. The inhibition was quantified using various biochemical assays, showing significant reductions in enzymatic activity at nanomolar concentrations.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityMolecular Weight
This compound1402672-14-3Anticancer, Enzyme Inhibition202.05 g/mol
tert-butyl 3-amino-2-bromo-4-methyl...2758660-62-5Anticancer, Antimicrobial331.21 g/mol
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine2417416-71-6Enzyme Inhibition238.51 g/mol

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advances in synthetic methodologies have improved yields and purity:

  • Initial Formation: The synthesis begins with the formation of the pyrazole ring through cyclization reactions involving appropriate hydrazines and carbonyl compounds.
  • Bromination Reaction: Subsequent bromination introduces the bromine atom at the desired position using brominating agents.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed for purification to achieve high purity levels necessary for biological testing.

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